

Application Notes and Protocols for [Ala11,22,28]-VIP in Animal Studies

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Compound of Interest

Compound Name: [Ala11,22,28]-VIP

Cat. No.: B15496424

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Audience: Researchers, scientists, and drug development professionals.

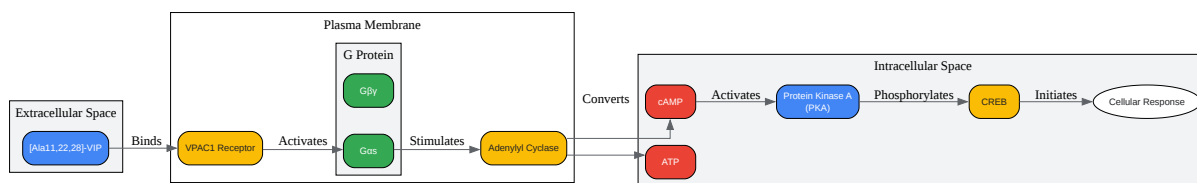
Topic: [Ala11,22,28]-VIP Dosage and Administration for Animal Studies

Introduction

[Ala11,22,28]-VIP is a synthetic, potent, and highly selective agonist for the human Vasoactive Intestinal Peptide Receptor 1 (VPAC1).[1][2] Its high affinity for the VPAC1 receptor over the VPAC2 receptor makes it an invaluable tool for elucidating the specific physiological and pathophysiological roles of VPAC1-mediated signaling pathways in various animal models. This document provides essential information for the preparation and administration of [Ala11,22,28]-VIP in a research setting.

Signaling Pathway

[Ala11,22,28]-VIP exerts its biological effects through the VPAC1 receptor, a Class B G protein-coupled receptor (GPCR).[3] The primary signaling cascade initiated by the activation of the VPAC1 receptor involves its coupling to the stimulatory G protein, Gas.[3][4] This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the synthesis of the second messenger, cyclic adenosine monophosphate (cAMP), from ATP.[4][5][6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a specific cellular response.[4][5][7]



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VPAC1 Receptor Signaling Cascade

Dosage and Administration in Animal Models

Detailed in vivo studies outlining the specific dosage and administration routes for **[Ala11,22,28]-VIP** are not readily available in the public domain. However, data from studies using other selective VPAC1 agonists can serve as a valuable starting point for experimental design. Researchers should perform pilot studies to determine the optimal dose for their specific animal model and experimental endpoint.

Table 1: Example of a Selective VPAC1 Agonist Administration in an Animal Model

Agonist Name	Animal Model	Route of Administration	Dosage Range	Study Focus	Reference
[Lys15,Arg16,Leu27]VIP(1–7)/GRF(8–27)	Mice	Intraperitoneal (i.p.)	Not specified in abstract	Anti-obesity effects	Gourlet et al., 1997b ^[1]

Experimental Protocols

The following protocols are generalized guidelines and should be adapted based on the specific research objectives, animal model, and institutional regulations.

Reconstitution of [Ala11,22,28]-VIP

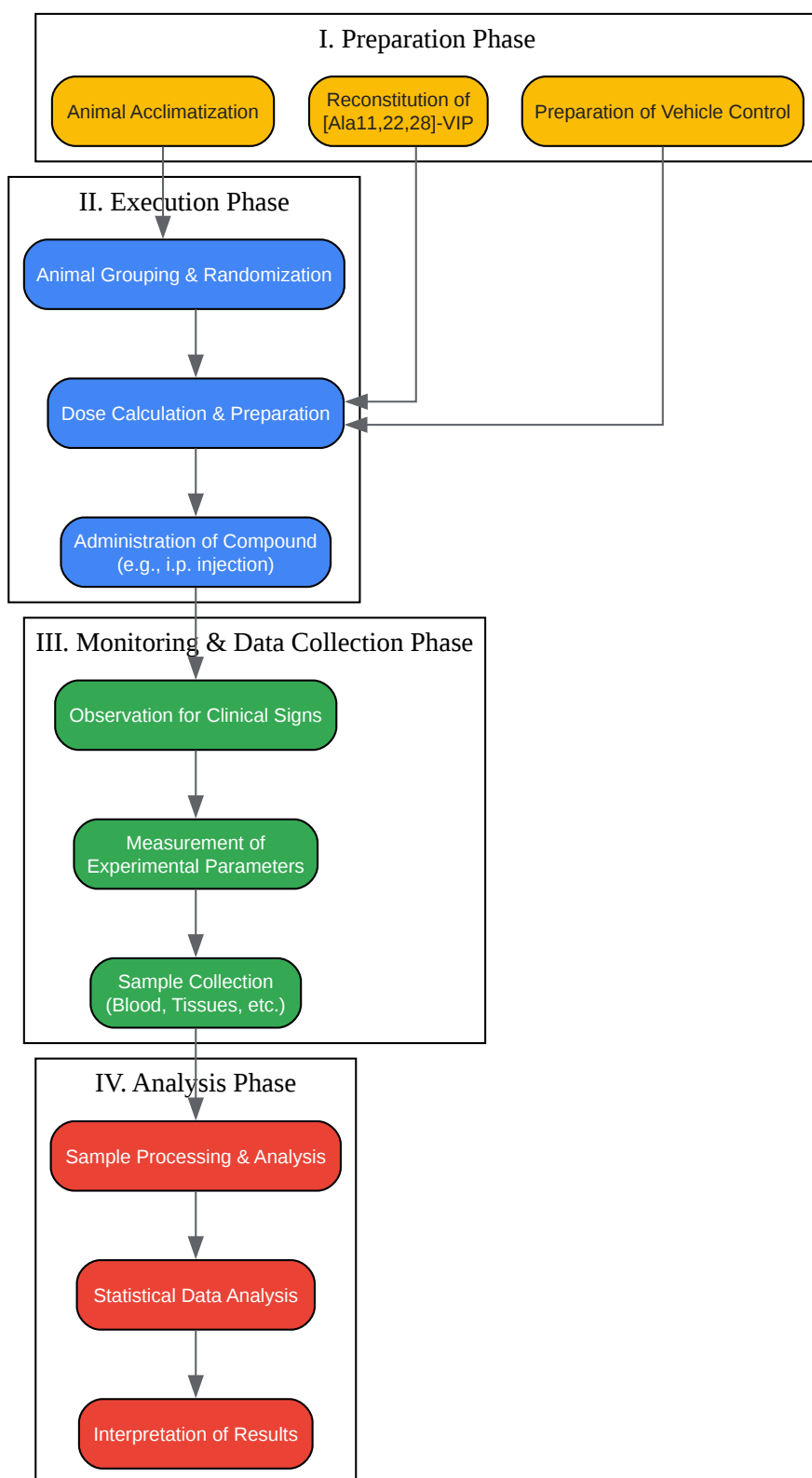
- Determine the required concentration: Based on the desired dosage and injection volume, calculate the target concentration of the **[Ala11,22,28]-VIP** solution.
- Select a suitable solvent: For in vivo use, sterile, pyrogen-free solutions such as 0.9% saline or phosphate-buffered saline (PBS) are recommended. The solubility of the peptide should be confirmed with the supplier.
- Reconstitution procedure:
 - Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
 - Aseptically add the calculated volume of the chosen solvent to the vial.
 - Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking.
 - If necessary, short-term storage of the reconstituted solution should be at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Administration via Intraperitoneal (i.p.) Injection in Mice

This is a common and effective route for systemic administration of peptides.

- Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with an appropriate restraint device.
- Injection Site: The preferred injection site is the lower abdominal quadrant, either left or right of the midline, to avoid injuring the bladder or cecum.
- Injection Procedure:
 - Use a sterile syringe with a 25-27 gauge needle.

- Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
- Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
- Gently aspirate to ensure that a blood vessel or organ has not been punctured.
- Slowly inject the desired volume (typically 100-200 μ L for a mouse).
- Withdraw the needle and return the animal to its cage.
- Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions according to the approved animal care protocol.



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